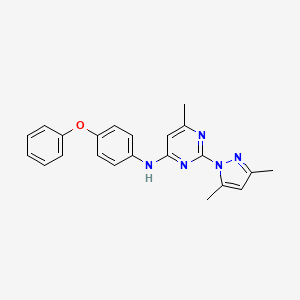

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine

説明

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative designed as a modulator of small-conductance calcium-activated potassium (KCa2) channels. Its core structure consists of a pyrimidine ring substituted at the 2-position with a 3,5-dimethylpyrazole group and at the 6-position with a methyl group.

The synthesis of this compound likely follows methodologies analogous to those described for related analogs: nucleophilic substitution of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (1a) with 4-phenoxyaniline under reflux in DMF with DIPEA as a base .

特性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c1-15-14-21(25-22(23-15)27-17(3)13-16(2)26-27)24-18-9-11-20(12-10-18)28-19-7-5-4-6-8-19/h4-14H,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZTVOUCRXGPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The pyrimidine ring is often prepared via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

The final step involves coupling the pyrazole and pyrimidine intermediates with the phenoxyphenyl group. This can be achieved through a nucleophilic substitution reaction, where the amine group on the pyrimidine ring attacks the electrophilic carbon on the phenoxyphenyl group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

科学的研究の応用

JAK Kinase Inhibition

One of the most notable applications of this compound is as a Janus kinase (JAK) inhibitor . JAKs are critical in the signaling pathways for various cytokines and growth factors, making them pivotal targets in treating autoimmune diseases and certain cancers. The compound has shown efficacy in inhibiting JAK1, JAK2, JAK3, and TYK2 kinases, which are implicated in conditions like rheumatoid arthritis and myeloproliferative disorders .

Anticancer Properties

The compound has demonstrated promising anticancer activity against various cancer cell lines. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction .

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The results showed an IC50 value of approximately 27.6 μM against MDA-MB-231 cells, indicating significant potential for further development as an anticancer agent .

Anti-inflammatory Effects

Beyond its role as a JAK inhibitor, this compound exhibits anti-inflammatory properties that could be leveraged in treating chronic inflammatory conditions. By modulating the immune response, it may reduce symptoms associated with diseases like psoriasis and inflammatory bowel disease.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against a range of bacterial and fungal pathogens. This application could be particularly valuable in an era of increasing antibiotic resistance.

Table 1: Biological Activities of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine

作用機序

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine can be contextualized by comparing it to structurally related KCa2 modulators from the same SAR study (Table 1). Key analogs include:

Table 1: Structural and Functional Comparison of Selected KCa2 Modulators

Key Insights from Structural Modifications

Aromatic vs. Aliphatic Substituents: The target compound’s 4-phenoxyphenyl group provides a rigid, planar aromatic system compared to CyPPA’s flexible cyclohexyl group. In contrast, aliphatic substituents (e.g., 2f’s cyclohexyl) improve metabolic stability but may reduce binding affinity due to fewer electronic interactions .

The 4-phenoxyphenyl group’s ether oxygen introduces mild polarity, balancing hydrophobicity and solubility—a critical factor for central nervous system penetration .

Subtype Selectivity: Bulky aromatic substituents (e.g., 4-trifluoromethylphenyl in 2s) enhance KCa2.2a/KCa2.3 selectivity by sterically excluding interactions with the smaller KCa2.3 binding pocket . The target compound’s phenoxy group may mimic this steric effect while offering tunable electronic properties.

Synthetic Accessibility :

- Yields for aromatic analogs (e.g., 2l: 66%, 2s: 74%) are generally lower than those for aliphatic derivatives (2f: 77%), reflecting challenges in coupling electron-deficient anilines .

Physicochemical Properties

While exact data for the target compound are unavailable, trends from analogs suggest:

- logP : Expected to be intermediate between 2l (nitrophenyl, higher logP) and CyPPA (cyclohexyl, moderate logP).

- Solubility : Improved compared to nitro- or CF3-substituted analogs due to the ether oxygen’s polarity.

- Crystallinity : Aromatic substituents often lead to tighter crystal packing (see ), which could influence formulation .

Research Implications

The target compound’s structure combines features of high-affinity binders (e.g., aromatic bulk) and solubility-enhancing groups (ether linkage). Further studies should prioritize:

- Electrophysiological profiling to quantify KCa2.2a/KCa2.3 selectivity.

- Solubility and logP measurements to validate hypothesized physicochemical properties.

- In vivo efficacy testing in models of KCa2-related disorders (e.g., SCA2) .

生物活性

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrazole and pyrimidine derivatives. The general synthetic route includes:

- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a precursor.

- Pyrimidine Coupling : The pyrazole is then coupled with a phenoxy-substituted amine to form the final pyrimidine structure.

- Purification : Crystallization or chromatography is employed to purify the synthesized compound.

Anticancer Properties

Research indicates that compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-phenoxyphenyl)pyrimidin-4-amine exhibit promising anticancer activity. For instance:

- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Example A | MCF-7 | 0.65 | Apoptosis via p53 activation |

| Example B | HeLa | 2.41 | Caspase activation |

Enzyme Inhibition

In addition to anticancer effects, this class of compounds has shown potential as enzyme inhibitors. For example:

- Dihydrofolate Reductase (DHFR) : Certain derivatives have been reported to inhibit DHFR activity, which is crucial for DNA synthesis in rapidly dividing cells .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Pyrazole Derivatives : A study demonstrated that modifications in the phenoxy group significantly affected the anticancer potency against various cell lines, highlighting structure-activity relationships (SAR) that could guide further development .

- In Vivo Studies : Animal models have shown that these compounds can reduce tumor growth when administered at specific dosages, suggesting potential for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。